molecular formula C10H12N2O3 B2421251 N-ethyl-N-(3-nitrophenyl)acetamide CAS No. 116496-79-8

N-ethyl-N-(3-nitrophenyl)acetamide

Cat. No.: B2421251
CAS No.: 116496-79-8
M. Wt: 208.217
InChI Key: UWHBFCJMDCMTGD-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is a tertiary amide, characterized by the presence of an ethyl group and a nitrophenyl group attached to the nitrogen atom of the acetamide moiety

Scientific Research Applications

N-ethyl-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Common reagents used in this synthesis include dry dichloromethane and lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl or aryl halides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-ethyl-N-(3-aminophenyl)acetamide.

    Substitution: Various N-alkyl or N-aryl derivatives.

    Hydrolysis: 3-nitroaniline and acetic acid.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(3-nitrophenyl)acetamide is unique due to the presence of both the ethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-11(8(2)13)9-5-4-6-10(7-9)12(14)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBFCJMDCMTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116496-79-8
Record name N-ETHYL-3'-NITROACETANILIDE
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